5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1326922-71-7
Cat. No.: VC2925592
Molecular Formula: C15H9F3N4O2
Molecular Weight: 334.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326922-71-7 |
|---|---|
| Molecular Formula | C15H9F3N4O2 |
| Molecular Weight | 334.25 g/mol |
| IUPAC Name | 5-pyridin-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H9F3N4O2/c16-15(17,18)9-4-3-5-10(8-9)22-13(11-6-1-2-7-19-11)12(14(23)24)20-21-22/h1-8H,(H,23,24) |
| Standard InChI Key | AJCKJWUCJOJPQA-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=C(N=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(N=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physical Properties
5-(Pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic molecule featuring a 1,2,3-triazole core substituted with a pyridin-2-yl group at position 5, a 3-(trifluoromethyl)phenyl group at position 1, and a carboxylic acid functionality at position 4. This molecular architecture creates a unique spatial arrangement that contributes to its chemical and biological properties. The compound's structural elements, particularly the triazole ring, provide multiple sites for hydrogen bonding and other interactions, enhancing its potential for biological activity.
The compound features several key functional groups that contribute to its reactivity profile: the triazole heterocycle, which serves as an excellent ligand for metal coordination; the pyridine nitrogen, providing an additional coordination site; the trifluoromethyl group, imparting lipophilicity and metabolic stability; and the carboxylic acid moiety, offering opportunities for further derivatization and hydrogen bonding.
Table 1: Physical and Chemical Properties of 5-(Pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid
| Property | Value |
|---|---|
| CAS Number | 1326922-71-7 |
| Molecular Formula | C₁₅H₉F₃N₄O₂ |
| Molecular Weight | 334.25 g/mol |
| IUPAC Name | 5-pyridin-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
| Physical Appearance | Crystalline solid |
| Application | Research use only |
The compound has a distinct structural configuration that creates specific electronic properties due to the presence of electron-withdrawing groups (trifluoromethyl and carboxylic acid) and electron-donating centers (nitrogen atoms in the triazole and pyridine rings).
Synthetic Methodologies
The synthesis of 5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically follows established protocols for 1,2,3-triazole chemistry, primarily employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which have become a cornerstone in triazole synthesis. This synthetic approach offers regioselectivity, high yields, and compatibility with various functional groups.
Click Chemistry Approach
The primary synthetic route involves the copper-catalyzed cycloaddition between an azide derivative and an alkyne component. For the target compound, this typically involves:
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Preparation of the appropriate azide derivative from 3-(trifluoromethyl)aniline
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Reaction with a suitable pyridine-containing alkyne precursor
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Copper-catalyzed cycloaddition under optimized conditions
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Subsequent deprotection or oxidation steps to establish the carboxylic acid functionality
This approach aligns with the versatile synthetic platform for 1,2,3-triazole chemistry that has developed substantially over the past two decades, allowing for precise control over regiochemistry and functional group incorporation .
Alternative Synthetic Routes
An alternative synthetic pathway involves the cycloaddition of β-ketoesters and azides. As documented by recent research, high-yielding cycloaddition reactions can be achieved when β-ketoesters react with appropriate azides in the presence of suitable catalysts and bases. This methodology represents a valuable alternative for preparing substituted triazoles with carboxylic acid functionality .
For example, the reaction of unsubstituted β-ketoesters with azides under basic conditions provides 4,5-disubstituted 1,2,3-triazoles that can be further functionalized to obtain the target compound. When 2-substituted β-ketoesters are employed, 5-hydroxy-triazoles can be obtained, which offer additional synthetic versatility .
Spectroscopic Characterization
Spectroscopic analysis provides critical insights into the structural and electronic properties of 5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid. These analytical techniques are essential for confirming the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structure-Activity Relationships
The biological activity of 5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is strongly influenced by its structural components. Examining similar compounds provides valuable insights into structure-activity relationships.
Impact of Triazole Core
The 1,2,3-triazole heterocycle serves as a rigid linking structure that positions functional groups in specific spatial orientations. This conformational restriction can enhance binding specificity to biological targets. Additionally, the triazole nitrogen atoms can participate in hydrogen bonding interactions with receptor sites, contributing to both binding affinity and selectivity .
Significance of Trifluoromethyl Group
The trifluoromethyl substituent on the phenyl ring contributes several important properties:
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Increased lipophilicity, improving membrane permeability
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Enhanced metabolic stability due to the strong C-F bonds
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Altered electronic properties of the adjacent aromatic system
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Potential for specific interactions within hydrophobic binding pockets of target proteins
Research has demonstrated that the position of the trifluoromethyl group on the phenyl ring can significantly impact biological activity. The meta-position (as in the target compound) often provides optimal spatial orientation for interaction with biological targets .
Role of Pyridine Substituent
The pyridin-2-yl group at position 5 of the triazole ring provides additional functionality:
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The pyridine nitrogen serves as a hydrogen bond acceptor
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The aromatic system can engage in π-stacking interactions with aromatic amino acid residues in proteins
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The specific orientation at position 2 creates a distinct spatial arrangement that may be optimal for certain receptor interactions
Comparative Analysis with Structural Analogs
Comparison with structural analogs reveals important structure-activity patterns. For instance, compounds with variations in the position of the pyridine nitrogen (pyridin-3-yl or pyridin-4-yl) or the placement of the trifluoromethyl group (ortho or para positions) demonstrate different biological profiles .
The following table summarizes key structural variations and their potential impact on biological activity:
Table 2: Structure-Activity Relationships of 5-(Pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid and Related Analogs
| Structural Variation | Compound | Potential Impact on Activity |
|---|---|---|
| Target Compound | 5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | Reference compound |
| Position of Pyridine | 5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | Altered hydrogen bonding pattern; different spatial arrangement |
| Position of CF3 Group | 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | Modified interaction with hydrophobic pockets; changed electronic distribution |
| Linker Modification | 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid | Increased flexibility; extended molecular distance |
| Absence of CF3 | 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Reduced lipophilicity; altered metabolic profile |
This comparative analysis underscores the critical role of subtle structural modifications in determining biological activity, providing valuable guidance for the design of optimized derivatives .
Molecular Docking and Interaction Studies
Molecular modeling studies provide insights into the potential binding modes and interactions of 5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid with biological targets. Although specific docking data for this exact compound is limited in the available literature, insights can be derived from studies on structurally related triazoles.
Docking analyses have generally shown that the trifluoromethyl group in such compounds interacts favorably with hydrophobic pockets in enzymes or receptors, enhancing binding stability. This interaction pattern suggests potential pathways for therapeutic action, particularly in targeting proteins with defined hydrophobic binding domains.
The triazole core typically engages in multiple hydrogen bonding interactions, while the pyridine nitrogen often forms hydrogen bonds with polar amino acid residues or water molecules in binding sites. The carboxylic acid group provides additional opportunities for strong ionic or hydrogen bonding interactions, potentially anchoring the molecule within binding pockets .
Future Research Directions
The multifaceted structure and promising biological profile of 5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid open several avenues for future research:
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Optimization of synthetic routes for improved yield and purity
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Development of structure-based design strategies to enhance specificity for particular biological targets
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Exploration of novel therapeutic applications based on the compound's unique structural features
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Investigation of the compound's pharmacokinetic properties and in vivo efficacy
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Potential application in materials science or as a building block for more complex molecules
The ongoing investigation of triazole derivatives continues to reveal new biological activities and applications, suggesting that 5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid may find utility beyond its currently recognized potential .
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